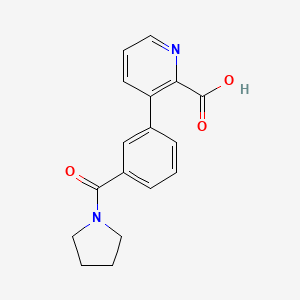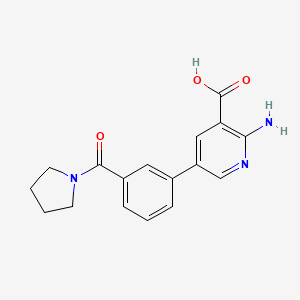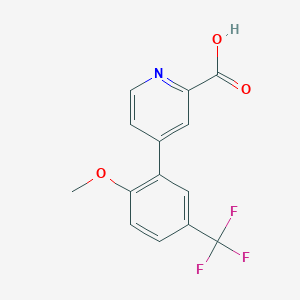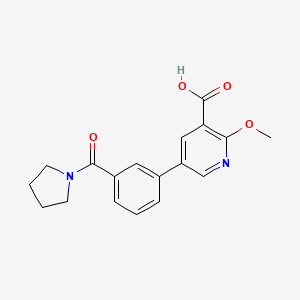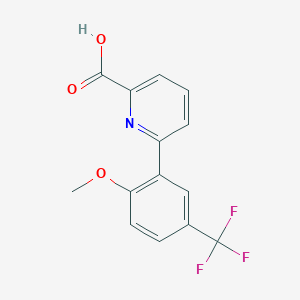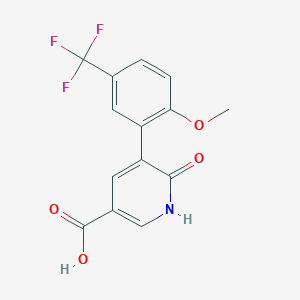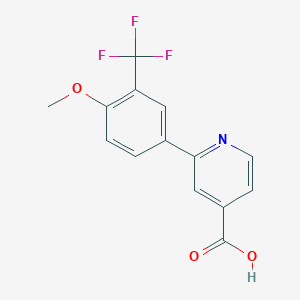
5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid (or 5-MTP) is a synthetic organic compound that has recently been gaining attention in the scientific community due to its potential applications in a wide range of research fields. 5-MTP is a small molecule that has been found to have a unique structure and properties that make it useful for many different types of research. In
Scientific Research Applications
5-MTP has been found to have a variety of scientific research applications. It has been used in studies of the molecular basis of signal transduction, as a potential drug target, and in the development of novel therapeutic agents. Additionally, 5-MTP has been investigated as a potential inhibitor of enzymes involved in the metabolism of drugs, as an inhibitor of cancer cell growth, as an inhibitor of inflammation, and as a potential therapeutic agent for neurological disorders.
Mechanism of Action
The exact mechanism of action of 5-MTP is not yet known, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, 5-MTP has been found to have anti-inflammatory and cancer cell growth inhibitory activities. It is believed that 5-MTP acts by binding to specific proteins in the cell, which then leads to the inhibition of the target enzyme or other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTP are not yet fully understood, but it has been found to have anti-inflammatory and cancer cell growth inhibitory activities. Additionally, 5-MTP has been found to be an inhibitor of enzymes involved in the metabolism of drugs, suggesting that it may be useful in the development of novel therapeutic agents.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MTP in laboratory experiments is its high purity and stability, which makes it ideal for use in a wide range of research fields. Additionally, 5-MTP is relatively easy to synthesize and can be produced in high yields. However, the exact mechanism of action of 5-MTP is not yet fully understood, and its biochemical and physiological effects are still being investigated.
Future Directions
The potential future directions for 5-MTP research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-MTP as an inhibitor of enzymes involved in the metabolism of drugs and as a potential therapeutic agent for neurological disorders. Finally, further research should be conducted to explore the potential of 5-MTP as a potential drug target and as an inhibitor of cancer cell growth.
Synthesis Methods
5-MTP can be synthesized by a variety of methods. The most common method is the reaction of 5-methoxy-2-trifluoromethylbenzaldehyde with picolinic acid in the presence of a base. This reaction produces 5-MTP in a yield of 95%. Other methods of synthesis include the reaction of 5-methoxy-2-trifluoromethylbenzene with 2-methyl-5-trifluoromethylpyridine in the presence of an acid and the reaction of 5-methoxy-2-trifluoromethylbenzene with 2-methyl-5-trifluoromethylpyridine in the presence of a base.
properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-9(14(15,16)17)6-10(12)8-2-4-11(13(19)20)18-7-8/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFHJFERABFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

